molecular formula C6H10Cl2O2 B1668123 Butyl dichloroacetate CAS No. 29003-73-4

Butyl dichloroacetate

Número de catálogo: B1668123
Número CAS: 29003-73-4
Peso molecular: 185.05 g/mol
Clave InChI: MASXONVJEAXEIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butyl dichloroacetate is a biochemical.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Butyl dichloroacetate is primarily studied for its pharmacological properties, particularly in the treatment of various medical conditions. Its parent compound, dichloroacetate (DCA), has been extensively researched for its role in metabolic regulation and cancer therapy.

Cancer Treatment

Dichloroacetate has shown promise in cancer therapy by targeting metabolic pathways in tumor cells. It inhibits pyruvate dehydrogenase kinase, leading to increased oxidative phosphorylation and reduced lactate production in cancer cells. This metabolic shift can reverse the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. Studies indicate that DCA can enhance the efficacy of other anticancer agents when used in combination therapies .

  • Case Study : A study demonstrated that DCA, when combined with betulin derivatives, significantly enhanced cytotoxicity against lung cancer cells by promoting apoptosis and increasing reactive oxygen species (ROS) generation .

Treatment of Mitochondrial Disorders

DCA is also utilized in treating inherited mitochondrial disorders characterized by lactic acidosis. By improving mitochondrial function and reducing lactate levels, DCA can alleviate symptoms associated with these disorders .

Cancer-Related Fatigue

Recent research led by Yale Cancer Center has identified DCA as a potential treatment for cancer-related fatigue (CRF). In preclinical models, DCA improved physical function and reduced oxidative stress in muscle tissue without compromising tumor growth or the effectiveness of chemotherapy . This finding opens avenues for further clinical trials aimed at addressing CRF in cancer patients.

Chemical Synthesis and Industrial Applications

Beyond its therapeutic uses, this compound serves as an important intermediate in chemical synthesis.

Synthesis of Agrochemicals

This compound is used as a precursor in the manufacturing of various agrochemicals. It plays a crucial role in producing herbicides and insecticides by acting as a chlorinating agent or as part of more complex synthetic pathways .

Production of Fine Chemicals

The compound is also involved in synthesizing fine chemicals and pharmaceuticals. Its reactivity allows it to be converted into various derivatives that are valuable in medicinal chemistry . For instance, it can be transformed into glyoxylic acid and other useful intermediates for pharmaceutical applications.

Safety and Toxicology Considerations

While this compound exhibits significant potential benefits, safety assessments are essential due to its toxicity profile. Studies have indicated that high doses may lead to liver carcinogenesis in animal models; however, there is no conclusive evidence suggesting similar effects in humans . Continuous monitoring and research are necessary to establish safe usage guidelines.

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Cancer TreatmentEnhances efficacy of anticancer agents through metabolic modulationSynergistic effects with betulin derivatives
Treatment of Mitochondrial DisordersReduces lactic acidosis symptomsEffective for inherited mitochondrial disorders
Cancer-Related FatigueImproves physical function without affecting tumor growthPromising results from preclinical studies
Agrochemical SynthesisPrecursor for herbicides and insecticidesImportant role as a chlorinating agent
Production of Fine ChemicalsIntermediate for pharmaceuticalsValuable in medicinal chemistry

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing dichloroacetate derivatives (e.g., sodium dichloroacetate, NaDCA) for preclinical studies?

  • Methodological Answer :
    Sodium dichloroacetate (NaDCA) synthesis typically involves neutralizing dichloroacetic acid with sodium hydroxide. Characterization includes verifying purity via Certificates of Analysis (COA), stability under storage conditions (desiccated at RT), and solubility testing (≥15.1 mg/mL in DMSO with gentle warming) . Structural validation via SMILES notation (ClC(C([O-])=O)Cl.[Na+]) and mass spectrometry ensures batch consistency. Researchers should also conduct acute toxicity assays and mitochondrial enzyme activity profiling (e.g., pyruvate dehydrogenase complex) to confirm biological activity .

Q. How does dichloroacetate (DCA) modulate pyruvate dehydrogenase kinase (PDK) activity to influence mitochondrial metabolism in cancer models?

  • Methodological Answer :
    DCA inhibits PDK, activating pyruvate dehydrogenase (PDH) to shift metabolism from glycolysis to oxidative phosphorylation. In glioblastoma xenografts, PDK inhibition reduces lactate production and increases mitochondrial reactive oxygen species (ROS), inducing apoptosis. Key steps include:
    • Measuring PDH activity via spectrophotometric assays (e.g., NADH reduction).
    • Quantifying lactate/pyruvate ratios in tumor homogenates using LC-MS.
    • Validating mitochondrial membrane potential changes with JC-1 staining .
      Example finding: Bonnet et al. (2007) reported a 40% reduction in tumor volume with 50 mg/kg DCA in glioblastoma models .

Advanced Research Questions

Q. What experimental models are optimal for evaluating dichloroacetate derivatives in glioblastoma research?

  • Methodological Answer :
    • In vitro : Pediatric PBT24 glioblastoma cell lines treated with NaDCA or MgDCA (10–100 mM) to assess cation-dependent efficacy. Mitochondrial respiration is measured via Seahorse XF Analyzer .
    • In vivo : Chicken chorioallantoic membrane (CAM) xenografts for rapid screening (5–7 days) or murine orthotopic models for long-term efficacy. CAM models showed MgDCA reduced tumor vascularity by 60% vs. NaDCA (45%) .
    • Statistical design : Nonparametric Kruskal-Wallis tests for multi-group comparisons (e.g., sham vs. PAB vs. DCA) and Dunn’s post-hoc analysis .

Q. How can researchers reconcile contradictory findings regarding DCA’s efficacy as a single agent versus combination therapy in hypoxic tumors?

  • Methodological Answer :
    • Single-agent limitations : In advanced NSCLC, DCA monotherapy failed to improve survival (median PFS: 2.1 months) due to compensatory HIF-1α activation .
    • Combination strategies : Synergy with platinum-based chemotherapy (e.g., cisplatin) in hypoxic tumors by enhancing ROS-mediated DNA damage. Preclinical workflows include:
  • Hypoxia induction via CoCl₂ or chamber-based O₂ deprivation (1% O₂).
  • ROS quantification with H₂DCFDA probes.
  • Isobolographic analysis to calculate combination indices (CI < 1 indicates synergy) .
    Example: Garon et al. (2014) reported a 2.5-fold increase in apoptosis with DCA + cisplatin vs. either agent alone .

Q. What methodologies mitigate neurotoxicity risks in long-term dichloroacetate administration for metabolic disorders?

  • Methodological Answer :
    • Dose optimization : Start with 25 mg/kg/day and escalate based on plasma lactate levels. Neuropathy risk correlates with doses >50 mg/kg/day .
    • Monitoring protocols :
  • Serial nerve conduction studies (NCS) for peripheral neuropathy.
  • Plasma DCA levels via GC-MS to avoid accumulation (target: 50–150 µM).
  • Safety pauses every 6 months to assess encephalopathy risk .
    Clinical data: Kaufmann et al. (2006) halted DCA in 30% of MELAS patients due to neuropathy .

Q. How do researchers address variability in DCA’s therapeutic response across genetic mitochondrial disease models?

  • Methodological Answer :
    • Patient stratification : Screen for PDK isoform expression (PDK2/4 overexpression predicts sensitivity).
    • Metabolomic profiling : Quantify CAC intermediates (e.g., citrate, α-KG) via GC-MS to identify non-responders.
    • In vivo validation : Use Pdha1-deficient murine models to test DCA’s ability to rescue PDH activity .
      Example: Stacpoole et al. (2008) restored PDH activity by 70% in Pdha1 mutants with 12-week DCA treatment .

Q. Data Contradiction Analysis

Q. Why does DCA show anti-tumor effects in glioblastoma but exacerbate toxicity in inherited mitochondrial disorders?

  • Methodological Answer :
    • Context-dependent mechanisms : In glioblastoma, DCA’s ROS generation triggers apoptosis, but in mitochondrial disorders (e.g., MELAS), impaired antioxidant defenses (e.g., SOD2 deficiency) worsen oxidative stress.
    • Mitigation strategy : Co-administration with ROS scavengers (e.g., N-acetylcysteine) in MELAS models reduced neuropathy incidence by 50% .

Propiedades

Número CAS

29003-73-4

Fórmula molecular

C6H10Cl2O2

Peso molecular

185.05 g/mol

Nombre IUPAC

butyl 2,2-dichloroacetate

InChI

InChI=1S/C6H10Cl2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3

Clave InChI

MASXONVJEAXEIV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(Cl)Cl

SMILES canónico

CCCCOC(=O)C(Cl)Cl

Apariencia

Solid powder

Punto de ebullición

193.5 °C

Key on ui other cas no.

29003-73-4

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Butyl dichloroacetate;  AI3-21401;  AI3 21401;  AI321401

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Butyl dichloroacetate
Butyl dichloroacetate
Butyl dichloroacetate
Butyl dichloroacetate
Butyl dichloroacetate
Butyl dichloroacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.